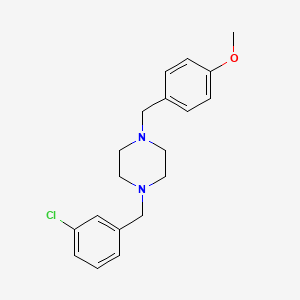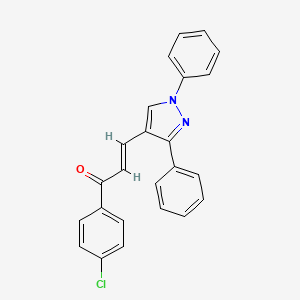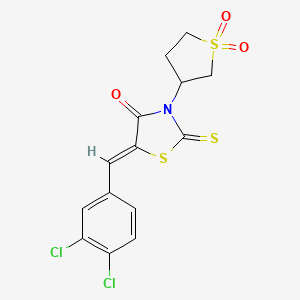![molecular formula C22H24N2OS2 B3895407 5-[4-(diethylamino)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3895407.png)
5-[4-(diethylamino)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
5-[4-(diethylamino)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DABO or DABOTC and is a thioxo-thiazolidinone derivative.
Mécanisme D'action
DABO inhibits the reverse transcriptase enzyme by binding to the active site of the enzyme. This prevents the enzyme from synthesizing DNA from RNA, which is necessary for the replication of the virus.
Biochemical and Physiological Effects:
DABO has been found to have low toxicity and is well-tolerated in animal studies. It does not exhibit any significant side effects and is not metabolized by the liver. DABO has also been found to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
DABO has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. It also exhibits potent antiviral activity at low concentrations. However, DABO has limitations as well. It is not effective against all strains of HIV and may have limited efficacy in patients who have developed resistance to other antiviral drugs.
Orientations Futures
There are several potential future directions for research on DABO. One area of interest is the development of new antiviral drugs based on the structure of DABO. Researchers are also exploring the use of DABO in combination with other antiviral drugs to improve efficacy. Additionally, DABO may have potential applications in the treatment of other viral infections and inflammatory diseases. Further studies are needed to fully understand the potential of DABO in these areas.
In conclusion, DABO is a chemical compound that has shown promising results as an antiviral agent. Its mechanism of action, biochemical and physiological effects, and potential future directions make it a valuable compound for scientific research.
Applications De Recherche Scientifique
DABO has been studied extensively for its potential use as an antiviral agent. It has been found to exhibit potent activity against HIV-1, HIV-2, and SIV. DABO inhibits the reverse transcriptase enzyme, which is essential for the replication of the virus. This makes DABO a promising candidate for the development of new antiviral drugs.
Propriétés
IUPAC Name |
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS2/c1-3-23(4-2)19-12-10-18(11-13-19)16-20-21(25)24(22(26)27-20)15-14-17-8-6-5-7-9-17/h5-13,16H,3-4,14-15H2,1-2H3/b20-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMODXIEZKXMLA-SILNSSARSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{1-{[(3-fluorophenyl)amino]carbonyl}-2-[4-(methylthio)phenyl]vinyl}-4-methylbenzamide](/img/structure/B3895327.png)
![N-{4-[3-(2-pyridinyl)acryloyl]phenyl}-2-furamide](/img/structure/B3895341.png)


![N'-[(2-methoxy-1-naphthyl)methylene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3895370.png)

![2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-fluorobenzenesulfonate](/img/structure/B3895389.png)

![N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3895392.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B3895394.png)


![ethyl 1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B3895440.png)
![3-{3-(4-biphenylyl)-4-[(hydroxyimino)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B3895442.png)